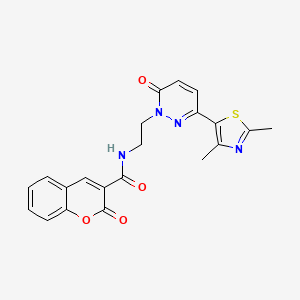

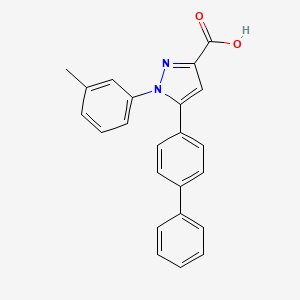

![molecular formula C14H20N2O4S B2585406 Ethyl 4-[(piperidylsulfonyl)amino]benzoate CAS No. 825607-11-2](/img/structure/B2585406.png)

Ethyl 4-[(piperidylsulfonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as alkylation and esterification . For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, a novel azo compound derived from ethyl-4-amino benzoate was characterized by FT-IR, 1H and 13C NMR, Mass, and UV–visible spectroscopies .Applications De Recherche Scientifique

Electro-Optical Applications

Ethyl 4-[(piperidylsulfonyl)amino]benzoate: has been identified as a potential candidate for electro-optical applications . This is due to its ability to grow as a bulk size crystal using a single zone transparent resistive furnace, which is significant because of the difficulties involved in its growth via a solution growth technique . The crystal’s structure, transparency, and optical band gap make it suitable for applications where the modulation of light is required, such as in modulators and switches used in telecommunications.

Nonlinear Optical Properties

The compound has demonstrated promising nonlinear optical (NLO) properties . These properties are crucial for the development of materials that can change their refractive index in response to the intensity of light, a feature that is essential for the creation of all-optical switches, optical computing, and optical phase conjugation . The ability to synthesize such compounds with high NLO third-order properties and ultra-fast response times opens up new avenues for scientific research in photonics.

Laser Damage Threshold Evaluation

Research has shown that Ethyl 4-[(piperidylsulfonyl)amino]benzoate possesses a fair thermal stability and a measurable laser damage threshold value when evaluated using a Nd:YAG laser . This makes it a potential material for use in environments where high-intensity lasers are used, and the material’s resistance to laser-induced damage is of paramount importance.

Mechanical Property Analysis

The mechanical properties of the compound have been assessed using nano-indentation techniques, revealing that while the mechanical strength is low, the crystal exhibits fair thermal stability . This information is vital for the design of devices where the material may be subject to mechanical stress or thermal fluctuations.

Azo Dye Synthesis

A novel azo dye compound derived from Ethyl 4-[(piperidylsulfonyl)amino]benzoate has been synthesized, showcasing the versatility of the compound in chemical synthesis . Azo dyes are important in various industries, including textiles and printing, due to their vibrant colors and the ability to bind to fabrics and papers.

Continuous-Flow Synthesis

The compound has been used in a two-step continuous-flow synthesis process to create p-Amino benzoic acid ethyl ester . Continuous-flow chemistry is a modern approach to chemical synthesis that offers advantages in terms of efficiency, safety, and scalability, making it highly relevant for industrial applications.

Propriétés

IUPAC Name |

ethyl 4-(piperidin-1-ylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWKYYLVVYSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(piperidylsulfonyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)

![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)

![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)

![2-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2585335.png)

![2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride](/img/structure/B2585343.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585344.png)

![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2585346.png)